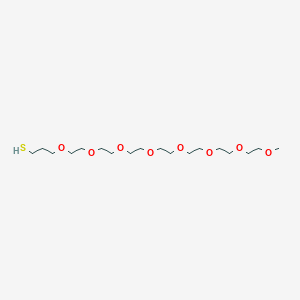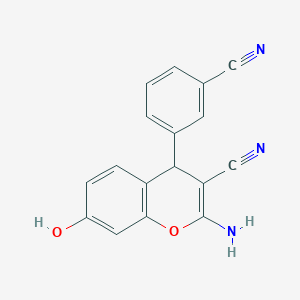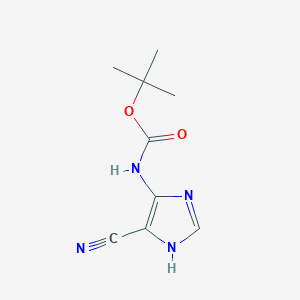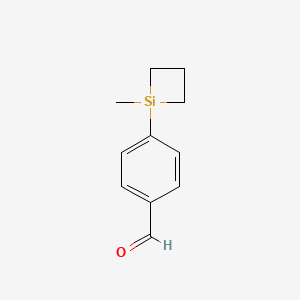
2,5,8,11,14,17,20,23-Octaoxahexacosane-26-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,8,11,14,17,20,23-Octaoxahexacosane-26-thiol is a chemical compound with a complex structure characterized by multiple ether linkages and a thiol group. This compound is part of the polyethylene glycol (PEG) family, which is known for its versatility in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23-Octaoxahexacosane-26-thiol typically involves the reaction of polyethylene glycol derivatives with thiol-containing reagents. One common method is the reaction of polyethylene glycol with thioacetic acid, followed by hydrolysis to yield the thiol group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
2,5,8,11,14,17,20,23-Octaoxahexacosane-26-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to break disulfide bonds back into thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Free thiol groups.
Substitution: Thioethers or thioesters.
科学研究应用
2,5,8,11,14,17,20,23-Octaoxahexacosane-26-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of proteins and peptides, particularly in the formation of stable conjugates.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable linkages with therapeutic agents.
Industry: Applied in the production of specialized polymers and materials with unique properties.
作用机制
The mechanism of action of 2,5,8,11,14,17,20,23-Octaoxahexacosane-26-thiol involves its ability to form stable covalent bonds through its thiol group. This allows it to interact with various molecular targets, including proteins and other biomolecules, facilitating the formation of conjugates and complexes that can be used in various applications.
相似化合物的比较
Similar Compounds
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine: Similar structure but contains an amine group instead of a thiol group.
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-oic acid: Contains a carboxylic acid group instead of a thiol group.
Uniqueness
2,5,8,11,14,17,20,23-Octaoxahexacosane-26-thiol is unique due to its thiol group, which provides distinct reactivity and functionality compared to its analogs. This makes it particularly valuable in applications requiring thiol-specific reactions, such as the formation of disulfide bonds or thiol-ene click chemistry.
属性
分子式 |
C18H38O8S |
|---|---|
分子量 |
414.6 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propane-1-thiol |
InChI |
InChI=1S/C18H38O8S/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18-27/h27H,2-18H2,1H3 |
InChI 键 |
HAKBYRNHXWYOEH-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-2-(4-Oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B12832823.png)



![N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B12832852.png)




![Methyl 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B12832875.png)
![3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B12832883.png)
![2-(3-Fluorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12832895.png)

